molecular formula C12H10F3NO B15242421 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

Cat. No.: B15242421
M. Wt: 241.21 g/mol
InChI Key: RZAJBOZRBCJNMB-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is a pyrrole-derived compound featuring a trifluorophenyl group attached via an ethanol linker. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is substituted at the 2-position, while the trifluorophenyl group is fully fluorinated at the 3, 4, and 5 positions.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C12H10F3NO/c1-12(17,10-3-2-4-16-10)7-5-8(13)11(15)9(14)6-7/h2-6,16-17H,1H3

InChI Key

RZAJBOZRBCJNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)(C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of a pyrrole derivative with a trifluorophenyl ketone under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride) are common.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce new functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The trifluorophenyl group distinguishes this compound from analogs with alternative substituents. For example:

  • 3-Trifluoromethylphenyl derivatives: Compounds like N-[4-(4-Chlorophenyl)-3-cyano-1-(3-trifluoromethylphenyl)-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide (16a) utilize a single trifluoromethyl group on the phenyl ring.
  • Non-fluorinated phenyl analogs: Pyrroles with simple phenyl groups (e.g., 1-(4-chlorophenyl)-1H-pyrrole derivatives) lack fluorine’s electronegativity, which may reduce stability and solubility in polar environments .

Table 1: Substituent Comparison

Compound Aromatic Substituent Key Properties Applications
Target Compound 3,4,5-Trifluorophenyl High lipophilicity, stability Pharmaceuticals (inferred)
3-Trifluoromethylphenyl analog 3-CF₃ Moderate electron withdrawal Anti-inflammatory agents
4-Chlorophenyl analog 4-Cl Polar, less stable Intermediate synthesis

Linker Group Variations

The ethanol linker (-CH₂CH₂OH) contrasts with other functional groups in related pyrrole derivatives:

  • Sulfonamide linkers: Compounds like N-[4-(4-Chlorophenyl)-3-cyano-1-(3-trifluoromethylphenyl)-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide (16a) use sulfonamide groups (-SO₂NH-), which enhance hydrogen-bonding capacity and rigidity. The ethanol group in the target compound may improve solubility due to its hydroxyl moiety.
  • Thiourea linkers: Derivatives such as 1-[4-(4-Chlorophenyl)-3-cyano-1-(3-trifluoromethylphenyl)-1H-pyrrol-2-yl]-3-phenylthiourea (11a) employ thiourea (-NHCSNH-) groups, which confer stronger intermolecular interactions but may reduce metabolic stability compared to ethanol.

Table 2: Linker Group Impact

Compound Linker Type Solubility Metabolic Stability
Target Compound Ethanol (-CH₂CH₂OH) High Moderate
Sulfonamide analog Sulfonamide (-SO₂NH-) Moderate High
Thiourea analog Thiourea (-NHCSNH-) Low Low

Table 3: Application-Based Comparison

Compound Type Key Functional Groups Primary Use Energy Properties (if applicable)
Target Compound Trifluorophenyl, Ethanol Pharmaceuticals (inferred) N/A
Nitropyrazole derivatives Nitro, Pyrazole Energetic materials Detonation velocity: 6.42–9.00 km/s
Tetrazole salts Tetrazole, Ammonium Propellants, explosives High gas yield, low smoke

Research Findings and Implications

  • The target compound’s 3,4,5-trifluorophenyl group may further optimize these effects.
  • Synthetic challenges: Fluorination at multiple positions on the phenyl ring could complicate synthesis compared to mono-substituted analogs, requiring specialized reagents or catalysts.

Biological Activity

1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C18H14F3NO
  • Molecular Weight : 317.3 g/mol
  • Structure : The compound features a pyrrole ring and a trifluorophenyl group, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol exhibit significant antimicrobial properties. For instance, studies on pyrrolo[1,2-a]quinoxaline derivatives showed promising antimalarial activity with IC50 values in the micromolar range against Plasmodium falciparum strains . While specific data on the target compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

Cytotoxicity and Antitumor Activity

A library of pyrrole derivatives was evaluated for cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship studies revealed that modifications on the pyrrole ring significantly influenced cytotoxicity and selectivity towards cancer cells.

Trypanocidal Activity

In studies assessing trypanocidal activity against Trypanosoma cruzi, compounds with similar structures showed varying degrees of efficacy. Some derivatives exhibited high trypanocidal activity but also presented host cell toxicity . This highlights the importance of optimizing chemical structures to enhance selectivity and reduce adverse effects.

Structure-Activity Relationship (SAR)

The biological activity of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can be influenced by:

  • Substituents on the Pyrrole Ring : Variations in substituents can modulate potency and selectivity.
  • Trifluoromethyl Group : The presence of trifluoromethyl groups has been associated with increased lipophilicity and potential bioactivity.

Case Studies

StudyCompoundActivityIC50 (µM)Reference
1Pyrrolo[1,2-a]quinoxalineAntimalarial0.5 - 10
2Doxorubicin derivativeCytotoxicity0.51 - 0.73
3Pyrrole derivativesTrypanocidalVaries

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